3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid
Overview
Description
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to possess various biological activities . They have been used as anticoagulants, antiarrhythmics, antidepressants, and in the treatment of Alzheimer’s disease, hypertension, schizophrenia, hepatitis C, allergies, HIV, diabetes, and more .
Mode of Action
It’s known that thiazole derivatives interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Some synthesized compounds related to 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid have shown discrete antimicrobial activity . Moreover, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a related compound, was found to promote rapeseed growth and to increase seed yield and oil content .
Biochemical Analysis
Biochemical Properties
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, this compound has shown potential in promoting plant growth by interacting with plant proteins and enzymes, leading to increased seed yield and oil content . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cellular metabolism by inhibiting key enzymes involved in metabolic pathways . In plant cells, it promotes growth by enhancing the activity of growth-related proteins and enzymes . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism in both bacterial and plant cells. For example, it can upregulate the expression of genes involved in growth and development in plants .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and proteins, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, in bacterial cells, it inhibits enzymes involved in cell wall synthesis, leading to cell death . In plant cells, it activates enzymes involved in growth and development, promoting cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive changes in cellular function, such as the development of resistance in bacterial cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antimicrobial activity and growth promotion . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These findings highlight the importance of dosage optimization in the application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, in bacterial cells, it inhibits enzymes involved in the synthesis of essential metabolites, leading to metabolic disruption . In plant cells, it enhances the activity of enzymes involved in growth and development, thereby promoting metabolic flux . The effects on metabolite levels are also significant, with changes observed in the concentrations of key metabolites involved in growth and development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution within tissues is also influenced by factors such as tissue permeability and the presence of binding proteins . These factors determine the localization and accumulation of the compound, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors to influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it interacts with enzymes and other proteins to modulate cellular metabolism . The subcellular localization is thus a key determinant of its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the phenyl and propanoic acid groups. One common method involves the reaction of 2-aminothiazole with benzaldehyde under acidic conditions to form the thiazole ring. This intermediate is then reacted with bromoacetic acid to introduce the propanoic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The phenyl group can be reduced using hydrogenation techniques.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the synthesis of dyes and as a precursor for various pharmaceuticals.
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of thiazole derivatives.
Thiazole: The parent compound of the thiazole family.
Phenylthiazole: A compound with similar structural features but different functional groups.
Uniqueness: 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid is unique due to its combination of a thiazole ring with a phenyl group and a propanoic acid moiety. This structure imparts specific chemical and biological properties that are not found in other thiazole derivatives .
Properties
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBKKEJUCZUZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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